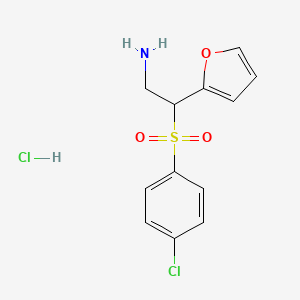

2-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride

Description

2-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride is a synthetic organic compound featuring a sulfonyl group bridging a 4-chlorophenyl ring and a furan-2-yl substituent, with an ethylamine backbone. The sulfonyl group enhances hydrophobicity and solubility, making it a candidate for drug development, particularly in protease inhibition due to its tetrahedral geometry mimicking enzymatic transition states .

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFNLZGMQRBKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-(Furan-2-yl)ethan-1-amine

The most direct route involves reacting 2-(furan-2-yl)ethan-1-amine with 4-chlorophenylsulfonyl chloride under basic conditions. This method, adapted from sulfonamide synthesis protocols in kinase inhibitor development, proceeds via nucleophilic attack of the amine on the sulfonyl chloride.

Procedure :

-

Dissolve 2-(furan-2-yl)ethan-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add triethylamine (2.5 equiv) as a base to scavenge HCl.

-

Slowly introduce 4-chlorophenylsulfonyl chloride (1.2 equiv) at 0°C under nitrogen.

-

Stir the mixture at room temperature for 12 hours.

-

Quench with ice water, extract with DCM, and dry over Na₂SO₄.

-

Purify the crude product via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 72–85% (isolated as white crystals).

Critical Parameters :

Reductive Amination Approach

For cases where the amine intermediate is unstable, reductive amination offers an alternative. This method constructs the ethanamine backbone while introducing the furan moiety.

Procedure :

-

React 2-(furan-2-yl)acetone (1.0 equiv) with ammonium acetate (3.0 equiv) in methanol.

-

Add sodium cyanoborohydride (1.5 equiv) and stir at 60°C for 24 hours.

-

Acidify with HCl (2M) and extract the amine intermediate.

Nucleophilic Substitution Routes

In patented methodologies, nucleophilic displacement of a leaving group (e.g., bromide) with a furan-containing nucleophile precedes sulfonylation:

Procedure :

-

Synthesize 2-bromo-1-(4-chlorophenylsulfonyl)ethane via sulfonylation of 1,2-dibromoethane.

-

React with furan-2-ylmagnesium bromide (2.0 equiv) in tetrahydrofuran (THF) at −78°C.

-

Quench with NH₄Cl, extract, and purify.

-

Convert to the hydrochloride salt using HCl gas in diethyl ether.

Yield : 58–70% (over two steps).

Reaction Conditions and Optimization

Solvent and Base Selection

Temperature and Time

-

Sulfonylation : 0°C → room temperature for 12 hours balances reactivity and byproduct suppression.

-

Reductive amination : Elevated temperatures (60°C) enhance imine formation but risk furan ring decomposition.

Purification and Characterization

Chromatography vs. Recrystallization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.15 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.40 (m, 1H, furan-H), 6.60 (m, 2H, furan-H), 3.85 (m, 2H, CH₂NH₂), 3.10 (t, 2H, CH₂SO₂).

-

IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times (2–4 hours vs. 12 hours) and improves yield consistency (±2%).

Cost-Effective Catalysts

-

Scandium triflate : Enhances reductive amination efficiency (turnover number = 450).

-

Palladium hydroxide : Facilitates hydrogenolysis in amine protection/deprotection steps.

Challenges and Alternative Approaches

Furan Ring Sensitivity

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Sulfide derivatives.

Substitution: N-substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy against various diseases.

Biological Studies

Research indicates that 2-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride interacts with biological targets, making it useful in studying the effects of sulfonamide compounds on enzyme activity and receptor modulation. Notably, it has demonstrated significant antimicrobial activity against strains such as Salmonella typhi and Bacillus subtilis.

Materials Science

The compound's unique properties facilitate its use in developing novel materials with specific functionalities, such as enhanced conductivity or catalytic activity.

Case Studies

-

Antimicrobial Activity : Recent studies have shown that the compound exhibits moderate to strong antibacterial properties against various pathogens, suggesting its potential as a new antibacterial agent.

Bacterial Strain Activity Level Salmonella typhi Moderate Bacillus subtilis Strong - Pharmacological Research : Investigations into its pharmacological properties indicate potential anti-inflammatory effects, warranting further exploration as a therapeutic candidate for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The furan ring and amine group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Findings and Implications

Furan Contribution : The furan-2-yl group enhances aromatic interactions but may reduce solubility compared to pyridine-based derivatives (e.g., Compound 20 in ).

Biological Activity

2-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride is a sulfonamide compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a furan ring and an ethan-1-amine backbone, contributing to its unique biological interactions. Its molecular formula is , with a molecular weight of 299.75 g/mol. The compound's structure is integral to its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins, particularly through the sulfonyl group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. The presence of the furan ring allows for additional hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

Inhibitory effects on metabolic enzymes have been reported, including acetylcholinesterase (AChE) and urease. These activities suggest that the compound could be useful in treating conditions like Alzheimer's disease and urinary tract infections .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of this compound showed promising results in inhibiting bacterial growth. The most active compounds were identified through minimum inhibitory concentration (MIC) tests, demonstrating effectiveness against resistant strains .

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis of Biological Activity

Q & A

Q. What methodologies are recommended for toxicological profiling in preclinical studies?

- Methodological Answer :

- Acute Toxicity : OECD Guideline 423 (fixed-dose procedure) in rodent models .

- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay .

- Cardiovascular Safety : Langendorff heart preparations to assess hERG channel inhibition .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.